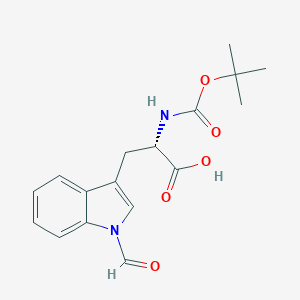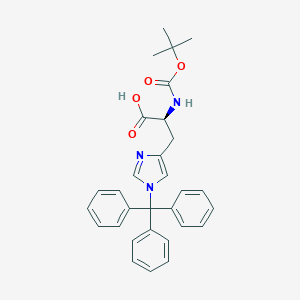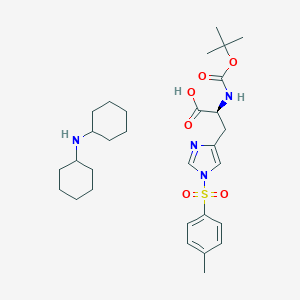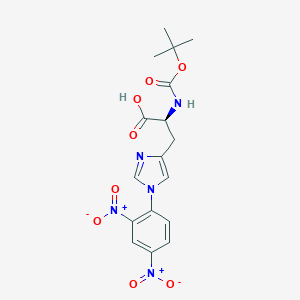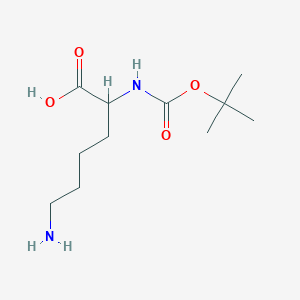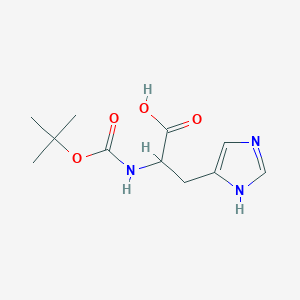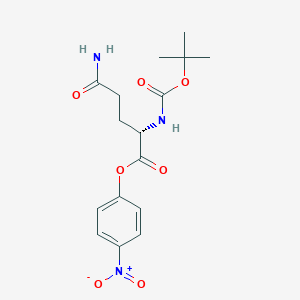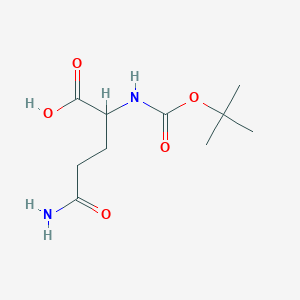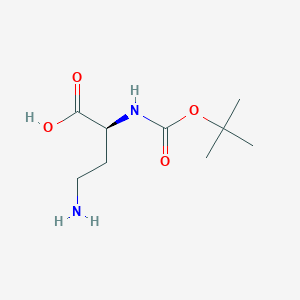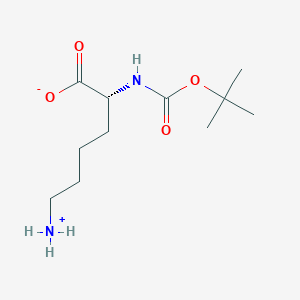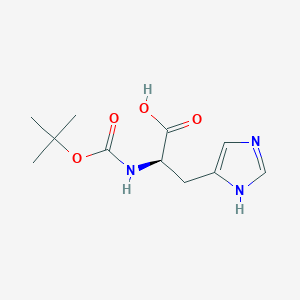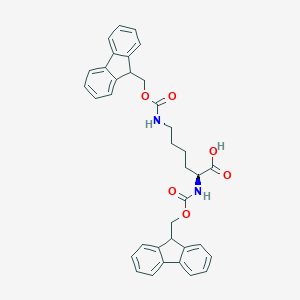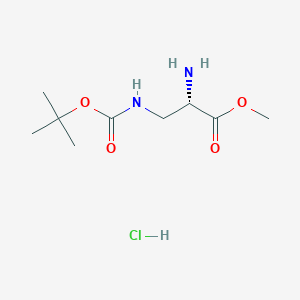
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride” is a chemical compound with the molecular formula C9H19ClN2O4 . It is also known by other names such as “(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride” and "methyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride" .
Molecular Structure Analysis
The molecular structure of “(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride” consists of a central carbon atom connected to an amino group, a carboxylic acid group that has been converted into a methyl ester, and another amino group that has been protected with a tert-butoxycarbonyl (Boc) group . The presence of the Boc group makes this compound a Boc-protected amino acid methyl ester, which are often used in peptide synthesis.Physical And Chemical Properties Analysis
“(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride” has a molecular weight of 254.71 g/mol . Its InChI string, a textual representation of the molecular structure, is "InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m0./s1" .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation Pathways
Organic Compound Breakdown : Studies have shown that various organic compounds, including ethers and esters similar in structure to "(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride," undergo complex degradation pathways in environmental settings. These pathways involve microbial activity and can lead to the formation of simpler, less harmful substances. Research into these processes helps in understanding how pollutants are naturally attenuated and informs bioremediation strategies (Thornton et al., 2020; Deeb et al., 2004).
Chemical Recycling and Analysis
Polymer Recycling : Chemical recycling techniques have been applied to polymers, offering insights into the potential recovery and reuse of materials. Such studies underscore the importance of chemical compounds in developing sustainable recycling processes. The understanding of chemical interactions and breakdown mechanisms is critical for enhancing the efficiency of recycling methods, particularly for polyethylene terephthalate (PET) and similar polymers (Karayannidis & Achilias, 2007).
Methodologies for Enhancing Biodegradation
Biodegradation Enhancement : Research into the biodegradation of ethers and esters has revealed that certain microbial communities can effectively degrade these compounds, suggesting pathways for enhancing the biodegradation of persistent pollutants. The identification of specific microbial genes and enzymes involved in these processes is crucial for bioremediation technologies (Schmidt et al., 2004).
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJLJNFNXINTHS-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592907 |
Source


|
| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride | |
CAS RN |
114559-25-0 |
Source


|
| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

